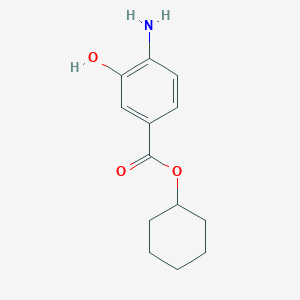

Cyclohexyl 4-amino-3-hydroxybenzoate

Descripción general

Descripción

Cyclohexyl 4-amino-3-hydroxybenzoate is an organic compound with the molecular formula C13H17NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with cyclohexanol, and the aromatic ring is substituted with amino and hydroxyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-amino-3-hydroxybenzoate typically involves the esterification of 4-amino-3-hydroxybenzoic acid with cyclohexanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants.

Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can be employed to facilitate the esterification process in a more environmentally friendly manner.

Análisis De Reacciones Químicas

Types of Reactions

Cyclohexyl 4-amino-3-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

-

Oxidation:

Reagents: Potassium permanganate, chromium trioxide

Conditions: Aqueous or organic solvents, typically at room temperature or slightly elevated temperatures

Products: Corresponding carbonyl compounds

-

Reduction:

Reagents: Hydrogen gas, palladium catalyst

Conditions: Atmospheric pressure, room temperature

Products: Amino derivatives

-

Substitution:

Reagents: Acyl chlorides, alkyl halides

Conditions: Organic solvents, typically at room temperature

Products: Amides, secondary amines

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

a. Drug Development

Cyclohexyl 4-amino-3-hydroxybenzoate is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to participate in the development of drugs targeting various diseases, including cancer and inflammatory conditions. Notably, derivatives of 4-amino-3-hydroxybenzoic acid have been linked to the synthesis of sphingosine kinase inhibitors, which are crucial in cancer therapy .

b. Antimicrobial Properties

Research has indicated that compounds related to 4-amino-3-hydroxybenzoic acid exhibit antimicrobial activity. Cyclohexyl derivatives may enhance this property, making them candidates for developing new antimicrobial agents .

c. Potential in Cancer Treatment

Recent studies suggest that this compound might have potential as a therapeutic agent for treating metastatic colorectal cancer. Although the exact mechanisms are still under investigation, preliminary findings indicate that it may interfere with cancer cell proliferation pathways .

Biochemical Applications

a. Enzyme Interaction Studies

this compound can be utilized in enzyme interaction studies due to its ability to act as a substrate or inhibitor for various enzymes involved in metabolic pathways. For example, it has been shown to influence the activity of enzymes involved in the metabolism of aromatic compounds .

b. Metabolic Pathway Research

The compound plays a role in understanding microbial metabolism, particularly in strains capable of degrading aromatic compounds. Studies have demonstrated that certain bacteria metabolize 4-amino-3-hydroxybenzoic acid through specific enzymatic pathways, providing insights into bioremediation processes .

Environmental Applications

a. Bioremediation

Given its metabolic pathways, this compound may be useful in bioremediation strategies aimed at degrading environmental pollutants. Microorganisms that utilize this compound can potentially break down harmful substances in contaminated environments .

b. Chemical Synthesis

The compound serves as a building block for synthesizing more complex organic molecules used in environmental chemistry and materials science. Its derivatives can be employed to create environmentally friendly dyes and pigments .

Case Studies

Mecanismo De Acción

The mechanism of action of Cyclohexyl 4-amino-3-hydroxybenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups on the aromatic ring can form hydrogen bonds and other interactions with the active sites of enzymes, influencing their catalytic activity. In materials science, the compound’s functional groups can participate in polymerization reactions, leading to the formation of high-performance materials.

Comparación Con Compuestos Similares

Cyclohexyl 4-amino-3-hydroxybenzoate can be compared with other similar compounds, such as:

4-amino-3-hydroxybenzoic acid: This compound lacks the cyclohexyl ester group and has different solubility and reactivity properties.

Cyclohexyl 4-hydroxybenzoate:

Cyclohexyl 4-amino-3-methoxybenzoate: This compound has a methoxy group instead of a hydroxyl group, leading to different electronic and steric effects.

The uniqueness of this compound lies in the combination of the cyclohexyl ester group with the amino and hydroxyl substituents on the aromatic ring, which imparts distinct chemical and physical properties.

Actividad Biológica

Cyclohexyl 4-amino-3-hydroxybenzoate, also known as a derivative of salicylic acid, has garnered attention for its diverse biological activities. This article aims to explore the compound's biological activity through synthesis, structure-activity relationships (SAR), and various case studies.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves the functionalization of cyclohexane derivatives with amino and hydroxyl groups. The modifications to the cyclohexyl ring and the positioning of functional groups significantly influence the biological activity.

Key Findings from SAR Studies:

- Compounds with specific substitutions on the cyclohexyl ring demonstrated enhanced cytoprotective properties, particularly in mitochondrial bioenergetics .

- The introduction of an amino group at the para position relative to the hydroxyl group was found to optimize the interaction with biological targets, enhancing efficacy against various cellular stressors .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses moderate to excellent activity against several pathogenic fungi. For instance, derivatives of this compound were tested against Cryptococcus neoformans, demonstrating a minimal inhibitory concentration (MIC) as low as 4 µg/mL, indicating strong antifungal potential .

Cytoprotective Effects

Research has indicated that this compound can enhance mitochondrial function and protect cells from oxidative stress. Its ability to improve mitochondrial bioenergetics has been linked to increased ATP production and reduced cell death in stressed environments .

Table 1: Summary of Biological Activities

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various derivatives of this compound against a panel of fungi. The results highlighted that specific structural modifications led to significant increases in antifungal potency, particularly in compounds that retained both the cyclohexyl and hydroxyl functionalities.

Case Study 2: Cytoprotection in Neuronal Cells

In another investigation, this compound was tested for its neuroprotective effects in neuronal cell lines subjected to oxidative stress. The compound significantly reduced apoptosis rates and improved cell viability, suggesting its potential application in neurodegenerative disease models .

Propiedades

IUPAC Name |

cyclohexyl 4-amino-3-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c14-11-7-6-9(8-12(11)15)13(16)17-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTARCZJZCSECCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC(=C(C=C2)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.